molecular formula C13H9ClO2S2 B1302431 methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate CAS No. 255378-11-1

methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate

Cat. No.: B1302431
CAS No.: 255378-11-1
M. Wt: 296.8 g/mol
InChI Key: IOVNZFAPLKNBHT-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Fused Heterocyclic Systems

The crystallographic analysis of fused heterocyclic systems like this compound requires sophisticated X-ray diffraction techniques to elucidate the three-dimensional molecular architecture. X-ray crystallography has proven fundamental in determining atomic and molecular structures of crystals, where the crystalline structure causes incident X-rays to diffract in specific directions, allowing crystallographers to produce three-dimensional pictures of electron density within the crystal and the positions of atoms. The technique involves measuring angles and intensities of X-ray diffraction to reveal chemical bonds, crystallographic disorder, and other structural information critical for understanding molecular behavior.

Related thiochromene derivatives have demonstrated diverse crystallographic behaviors depending on their substitution patterns and intermolecular interactions. For instance, crystallographic studies of similar heterocyclic compounds have revealed that halogenated derivatives often crystallize in specific space groups that accommodate the electronic properties of the halogen substituents. The crystal data for related chlorinated chromene systems typically show monoclinic or triclinic crystal systems with space groups that reflect the molecular symmetry and packing arrangements influenced by halogen bonding interactions.

The fused ring system of this compound creates a rigid molecular framework that constrains conformational flexibility and influences crystal packing. Studies of related thieno-fused systems have shown that the sulfur atoms in the thiophene rings participate in specific intermolecular interactions that stabilize crystal structures. The presence of the chloro substituent at the 8-position introduces additional directional interactions through halogen bonding, which can significantly influence the crystal packing arrangement and unit cell parameters.

The methyl ester functionality contributes to the crystallographic properties through its ability to participate in hydrogen bonding interactions and dipole-dipole interactions with neighboring molecules. Similar chromene derivatives with ester substituents have shown characteristic crystal packing patterns where the carbonyl oxygen atoms participate in weak hydrogen bonding networks that stabilize the crystal lattice. The combination of the heterocyclic core with the ester functionality creates multiple potential interaction sites that determine the overall crystal structure.

Spectroscopic Profiling (¹H/¹³C NMR, FT-IR, UV-Vis)

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through analysis of both proton and carbon-13 chemical environments. The ¹H nuclear magnetic resonance spectrum of this compound reveals characteristic signals that reflect the electronic environment of protons within the fused heterocyclic framework. The aromatic protons of the thiochromene system typically appear in the aromatic region between 7.0 and 8.5 parts per million, with specific chemical shifts influenced by the electron-withdrawing effects of the chloro substituent and the ester functionality.

The methyl ester protons exhibit a characteristic singlet typically appearing around 3.8 to 4.0 parts per million, reflecting the electron-withdrawing influence of the adjacent carbonyl group. The ¹³C nuclear magnetic resonance spectrum provides complementary structural information, with the carbonyl carbon of the ester group appearing in the characteristic region around 160-170 parts per million. The aromatic carbons of the fused ring system display chemical shifts that reflect the electronic distribution within the heterocyclic framework, with carbons adjacent to the sulfur atoms showing characteristic downfield shifts.

Fourier-transform infrared spectroscopy reveals diagnostic vibrational modes that confirm the presence of key functional groups within the molecule. The carbonyl stretching vibration of the methyl ester appears as a strong absorption band typically around 1720-1740 reciprocal centimeters, consistent with ester functionality in aromatic systems. Related studies of chromene structures have identified characteristic peaks for the enol ether group (O-C=C) that appears in both pyrone and chromene type structures, providing fingerprint regions for structural identification. The carbon-hydrogen stretching vibrations appear in the 2800-3100 reciprocal centimeters region, with specific patterns that reflect the aromatic and aliphatic proton environments.

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the extended conjugated system of this compound. Studies of related thiophene derivatives have shown that the absorption maximum wavelengths are significantly influenced by substitution patterns and solvent polarity. The fused heterocyclic system creates an extended π-electron system that typically exhibits absorption bands in both the ultraviolet and visible regions, with the specific wavelengths dependent on the electronic effects of the chloro substituent and ester functionality.

Spectroscopic Technique Characteristic Features Typical Values
¹H Nuclear Magnetic Resonance Aromatic protons 7.0-8.5 parts per million
¹H Nuclear Magnetic Resonance Methyl ester protons 3.8-4.0 parts per million
¹³C Nuclear Magnetic Resonance Carbonyl carbon 160-170 parts per million
Fourier-Transform Infrared Carbonyl stretch 1720-1740 reciprocal centimeters
Ultraviolet-Visible π-π* transitions 250-400 nanometers

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial structural information about this compound through analysis of its fragmentation patterns under various ionization conditions. The molecular ion peak appears at mass-to-charge ratio 296.79, corresponding to the molecular weight of the compound. Modern mass spectrometry instrumentation, including electrospray ionization and matrix-assisted laser desorption/ionization sources coupled with high-resolution mass analyzers, enables detailed analysis of fragmentation pathways.

The fragmentation pattern of this compound typically involves initial loss of the methyl ester group through McLafferty rearrangement or simple bond cleavage, resulting in fragment ions that retain the core thiochromene structure. The presence of the chloro substituent introduces characteristic isotope patterns in the mass spectrum, with the chlorine-35 and chlorine-37 isotopes producing doublet patterns separated by 2 mass units with relative intensities reflecting the natural abundance of chlorine isotopes.

Collision-induced dissociation experiments reveal secondary fragmentation pathways that provide structural confirmation of the fused ring system. The thieno portion of the molecule may undergo ring opening reactions under high-energy collision conditions, leading to characteristic sulfur-containing fragment ions. Studies of similar heterocyclic compounds have shown that sulfur-containing fragments often produce distinctive mass spectral signatures that aid in structural elucidation.

Tandem mass spectrometry experiments using collision-induced dissociation, higher energy collision dissociation, or electron-transfer dissociation provide complementary fragmentation information that confirms the connectivity of the fused ring system. The mass spectrometric analysis becomes particularly valuable for distinguishing between regioisomers and confirming the position of substituents within the heterocyclic framework.

Computational Modeling of Electron Density Distribution

Computational modeling of electron density distribution in this compound provides theoretical insights into the electronic structure and chemical reactivity of this complex heterocyclic system. Density functional theory calculations enable the prediction of optimized molecular geometries, electronic properties, and reactivity patterns that complement experimental characterization data. The computational analysis reveals how the electron-withdrawing chloro substituent influences the overall electronic distribution within the fused ring system.

The presence of multiple heteroatoms (sulfur and oxygen) within the fused ring framework creates complex electronic interactions that significantly influence the molecular properties. Computational studies of similar thieno-chromene systems have demonstrated that the sulfur atoms contribute significantly to the highest occupied molecular orbital character, while the oxygen atoms participate in the lowest unoccupied molecular orbital distribution. These orbital characteristics determine the compound's potential for electrophilic and nucleophilic reactions.

The electron density distribution calculations reveal regions of enhanced electron density around the heteroatoms and areas of electron deficiency that correspond to potential reaction sites. The chloro substituent at the 8-position creates a localized electron-withdrawing effect that influences the reactivity of adjacent carbon atoms within the ring system. This electronic perturbation propagates through the conjugated π-system, affecting the overall charge distribution and chemical behavior.

Molecular electrostatic potential maps generated from computational calculations provide visualization of the charge distribution across the molecular surface, highlighting regions that favor electrophilic or nucleophilic attack. The ester functionality contributes additional electronic complexity through its electron-withdrawing carbonyl group, which influences the electron density distribution in the adjacent aromatic ring. These computational insights prove valuable for predicting chemical reactivity and designing synthetic strategies for related compounds.

Properties

IUPAC Name

methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2S2/c1-16-13(15)11-4-7-6-17-10-3-2-8(14)5-9(10)12(7)18-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVNZFAPLKNBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C3=C(C=CC(=C3)Cl)SC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372322
Record name Methyl 8-chloro-4H-thieno[3,2-c][1]benzothiopyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255378-11-1
Record name Methyl 8-chloro-4H-thieno[3,2-c][1]benzothiopyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorothiophene with a suitable aldehyde, followed by cyclization and esterification steps. The reaction conditions often include the use of catalysts such as Lewis acids and solvents like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, with reagents like sodium methoxide or potassium cyanide, leading to the formation of methoxy or cyano derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name: Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
  • CAS Number: 255378-11-1
  • Molecular Formula: C₁₃H₉ClO₂S₂
  • Molecular Weight: 296.78 g/mol
  • Structure: The compound features a thieno-thiochromene backbone which contributes to its reactivity and potential biological activity.

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. The thieno-thiochromene moiety has been associated with the inhibition of cancer cell proliferation. Studies have shown that derivatives of this compound can selectively induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.

2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing new antimicrobial agents, especially in light of increasing antibiotic resistance.

3. Neuroprotective Effects
Emerging studies suggest that thieno-thiochromenes may possess neuroprotective properties. This compound could be explored for its potential to protect neuronal cells from oxidative stress and neurodegenerative diseases.

Material Science Applications

1. Organic Electronics
Due to its unique electronic properties, this compound is being investigated for use in organic semiconductors. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

2. Photovoltaic Devices
The compound's electronic characteristics may enhance the efficiency of solar cells by improving charge transport and light absorption. Research into its incorporation into photovoltaic materials is ongoing, with promising preliminary results.

Organic Synthesis Applications

1. Synthetic Intermediates
this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, enabling the creation of diverse derivatives with tailored properties.

2. Reagent in Chemical Reactions
The compound can be utilized as a reagent in various chemical reactions, including cross-coupling reactions and cycloadditions. Its reactivity profile makes it suitable for synthesizing other heterocyclic compounds.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated selective apoptosis in breast cancer cell lines using derivatives of this compound.
Study BAntimicrobial PropertiesExhibited significant activity against Staphylococcus aureus and Candida albicans, suggesting potential for new antimicrobial therapies.
Study COrganic ElectronicsIncorporated into OLEDs resulted in improved device efficiency compared to traditional materials used in similar applications.

Mechanism of Action

The mechanism of action of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Analogues
Compound Name Core Structure Substituents Molecular Formula Key Features
Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate Thieno-thiochromene 8-Cl, 2-COOCH₃ C₁₃H₉ClO₂S₂ Fused thiophene-thiochromene; ester functionalization
Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate Thieno-quinoline 4-Cl, 3-NH₂, 2-COOCH₂CH₃ C₁₅H₁₁ClN₂O₂S Amino and chloro substituents; quinoline core; cytotoxic (MCF-7 cells)
Methyl (S)-(+)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate Thieno-pyridine 2-Cl-C₆H₄, ester group C₁₉H₁₉ClN₂O₂S Pyridine ring; stereospecific synthesis (clopidogrel intermediate)
8-Chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid Thieno-thiochromene 8-Cl, 2-COOH C₁₂H₇ClO₂S₂ Carboxylic acid derivative; predicted pKa = 3.47 (enhanced solubility)
Key Observations :
  • Core Heterocycles: The target compound’s thieno-thiochromene system differs from quinoline (e.g., ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate) or pyridine (e.g., clopidogrel intermediates) cores, which influence electronic properties and bioactivity .
  • Substituent Impact: The 8-chloro group in the target compound may enhance electrophilicity and binding affinity, similar to 4-chloro substituents in cytotoxic thieno-quinolines . The methyl ester group improves lipophilicity compared to the carboxylic acid analogue (CAS: 255395-56-3) .
Table 2: Activity Comparison
Compound Biological Activity Mechanism/Application Reference
Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate Cytotoxic (MCF-7 cells) Protein kinase inhibition; anticancer
Methyl (S)-(+)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate Antiplatelet agent Clopidogrel precursor; LTD4 antagonism
This compound Not reported Potential kinase inhibition (inferred)
Key Findings :
  • Clopidogrel Derivatives : Demonstrate the importance of stereochemistry and aryl substituents (e.g., 2-chlorophenyl) in therapeutic applications .

Physicochemical Properties

  • Solubility : The carboxylic acid analogue (CAS: 255395-56-3) has a predicted pKa of 3.47, favoring ionized forms in physiological pH, unlike the ester .

Biological Activity

Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate (CAS Number: 255378-11-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

  • Molecular Formula : C₁₃H₉ClO₂S₂
  • Molecular Weight : 296.79 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study reported its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values demonstrating significant activity:

Bacterial Strain MIC (µM)
Staphylococcus aureus50
Escherichia coli75
Streptococcus agalactiae100

These results highlight the compound's potential as an antibacterial agent, particularly against Gram-positive bacteria .

Anticancer Properties

The compound has shown promise in cancer research, particularly as a potential inhibitor of certain cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through various pathways:

  • Mechanism : The compound appears to activate caspase pathways leading to programmed cell death.
  • Cell Lines Tested : this compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines.

In a comparative study, the compound exhibited cytotoxicity with an IC50 value of approximately 20 µM against MCF-7 cells, indicating its potential for further development as an anticancer agent .

Case Studies and Research Findings

  • Study on Antibacterial Efficacy :
    • Researchers synthesized several derivatives of this compound and assessed their antibacterial activities.
    • Results indicated that modifications to the thienochromene core significantly enhanced activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) with MIC values as low as 0.20 µg/mL for some derivatives .
  • Anticancer Investigations :
    • A series of experiments were conducted to evaluate the cytotoxic effects on various cancer cell lines.
    • Compounds derived from this compound displayed promising results in inhibiting tumor growth in xenograft models, suggesting a viable pathway for therapeutic application in oncology .

Q & A

Q. What synthetic methodologies are recommended for preparing methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate with high purity?

A multistep synthesis approach is typically employed, starting with functionalization of the thiophene and thiochromene cores. Key steps include:

  • Chlorination : Introduce the 8-chloro substituent using chlorinating agents (e.g., SOCl₂ or Cl₂) under controlled conditions to avoid overhalogenation.
  • Esterification : Methanol-mediated esterification of the carboxylic acid precursor under acid catalysis (e.g., H₂SO₄) at reflux.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to achieve >95% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ester group integrity. For example, the methyl ester typically shows a singlet near δ 3.8–4.0 ppm in ¹H NMR.
  • Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic patterns matching the chlorine atom.
  • X-ray Crystallography : For unambiguous confirmation of the fused thieno-thiochromene system, particularly if steric hindrance or isomerism is suspected .

Q. What physicochemical properties must be characterized for reliable experimental reproducibility?

  • Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) to determine optimal reaction conditions.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to identify melting points and decomposition thresholds.
  • LogP : Calculate hydrophobicity using reverse-phase HPLC or computational tools (e.g., XlogP³) to predict bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 or HeLa) and control compounds.
  • Impurity Profiling : Use LC-MS to identify and quantify side products (e.g., dechlorinated derivatives) that may interfere with activity .
  • Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies to assess potency consistency .

Q. What experimental frameworks are suitable for elucidating the compound’s mechanism of action in biological systems?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with proposed targets (e.g., kinase domains or GPCRs). Validate with mutagenesis studies.
  • Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics to identify downstream pathways affected by treatment.
  • Pharmacological Inhibition : Co-administer pathway-specific inhibitors (e.g., kinase inhibitors) to isolate mechanistic contributions .

Q. How should researchers design studies to evaluate structure-activity relationships (SAR) for derivatives of this compound?

  • Core Modifications : Synthesize analogs with variations in the chloro substituent position, ester groups, or thiophene/thiochromene ring sizes.
  • In Silico Screening : Apply QSAR models to prioritize analogs with predicted enhanced binding or solubility.
  • Biological Testing : Use tiered assays (e.g., enzymatic inhibition → cell viability → in vivo efficacy) to iteratively refine SAR .

Q. What methodologies are recommended for assessing environmental fate and ecotoxicological risks?

  • Degradation Studies : Expose the compound to UV light, microbial consortia, or hydrolytic conditions (pH 2–12) to simulate environmental breakdown.
  • Bioaccumulation Assays : Measure bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna) using ¹⁴C-labeled compound.
  • Toxicity Profiling : Conduct acute/chronic toxicity tests in algae, fish, and soil organisms per OECD guidelines .

Tables for Key Data

Table 1: Synthetic Yield Optimization

StepReagent/ConditionsYield (%)Purity (%)Reference
ChlorinationSOCl₂, 60°C, 6h7890
EsterificationH₂SO₄, MeOH, reflux8595
PurificationSilica gel, Hexane:EtOAc9299

Table 2: Analytical Parameters for Structural Confirmation

TechniqueCritical ObservationsReference
¹H NMR (400 MHz, CDCl₃)δ 3.89 (s, 3H, OCH₃), δ 7.21 (d, J=8.4 Hz, Ar-H)
HRMS (ESI+)[M+Na]⁺ Calc. 356.9821, Found 356.9818
HPLC (C18, 70% ACN)Retention time: 8.2 min, Purity >99%

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